Radezolid - 869884-78-6

Radezolid

Catalog Number: EVT-279712
CAS Number: 869884-78-6
Molecular Formula: C22H23FN6O3
Molecular Weight: 438.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Radezolid is a novel biaryloxazolidinone antibiotic currently in clinical development. [, , , , ] It belongs to the oxazolidinone class of antibiotics, which are characterized by their unique mechanism of action and effectiveness against multidrug-resistant Gram-positive bacteria. [, , , , ] Radezolid is being investigated for its potential in treating various bacterial infections, including those caused by linezolid-resistant strains. [, , ]

Molecular Structure Analysis

Radezolid is distinguished from earlier oxazolidinones by the presence of a biaryl spacer and a heteroaryl side chain. [, ] These structural features contribute to its unique pharmacological properties. [, ] The biaryl spacer is believed to enhance its binding affinity to the ribosome, while the heteroaryl side chain increases its ionization and hydrophilicity at physiological pH. [, ]

Mechanism of Action

Radezolid, like other oxazolidinones, exerts its antibacterial activity by inhibiting bacterial protein synthesis. [, , , , ] It binds to the peptidyl transferase center (PTC) of the bacterial ribosome, specifically targeting the 50S ribosomal subunit. [, , , ] This binding interferes with the initiation phase of translation, preventing the formation of the initiation complex and subsequent protein synthesis. [, ] Radezolid exhibits context-specific inhibition, preferentially stalling translation when alanine occupies the penultimate position of the nascent peptide chain. [, ] This selectivity is attributed to the formation of a hydrophobic crevice by Radezolid within the ribosome, which accommodates the alanine side chain. []

Physical and Chemical Properties Analysis

Radezolid is a dibasic molecule with increased hydrophilicity at physiological pH compared to earlier oxazolidinones like linezolid. [] This characteristic is attributed to the presence of the heteroaryl side chain. [] The enhanced hydrophilicity contributes to its favorable pharmacokinetic properties, including good tissue penetration and a longer half-life than linezolid. [, ]

Applications

Radezolid's primary scientific application lies in its potential as a novel antibacterial agent, particularly against multidrug-resistant Gram-positive bacteria. [, , , , ] Research highlights its effectiveness against various bacterial species, including:

  • Staphylococcus aureus: Studies demonstrate potent antibacterial and anti-biofilm activity against both methicillin-sensitive and methicillin-resistant S. aureus, including strains resistant to linezolid. [, , , , , ]
  • Enterococcus faecalis: Radezolid exhibits superior activity compared to linezolid against planktonic cells and effectively inhibits biofilm formation. [, ] It demonstrates efficacy against linezolid-resistant strains, highlighting its potential for combating emerging resistance. []
  • Streptococcus agalactiae: In vitro studies suggest promising antibacterial activity against this important human pathogen. []

Beyond its direct antibacterial effects, Radezolid is investigated for its cellular pharmacokinetics and pharmacodynamics. [, ] Studies reveal its significant accumulation within phagocytic cells, such as macrophages and neutrophils, which play crucial roles in the immune response against bacterial infections. [, , ] This accumulation, coupled with its potent activity against intracellular bacteria like S. aureus and L. monocytogenes, suggests its potential for treating infections where intracellular bacteria contribute to persistence. []

Additionally, research indicates that Radezolid can reverse cisplatin resistance in oral squamous cell carcinoma by repressing the expression of RRBP1, a protein involved in regulating drug resistance pathways. [, ] This finding highlights its potential for repurposing as a chemosensitizing agent in cancer treatment.

Future Directions
  • Clinical Development: Completion of ongoing clinical trials to confirm its efficacy and safety in treating various bacterial infections, particularly those caused by drug-resistant strains. [, ] This includes further investigation into optimal dosing regimens and potential clinical applications for different patient populations.
  • Resistance Mechanisms: Continued surveillance for the emergence of resistance to Radezolid and investigation into the mechanisms underlying such resistance. [, ] This information is crucial for developing strategies to mitigate resistance development and prolong its clinical utility.
  • Combination Therapies: Exploring the potential of combining Radezolid with other antibiotics to broaden its spectrum of activity or enhance its efficacy against challenging infections. []
  • Drug Delivery Systems: Developing novel drug delivery systems to improve its pharmacokinetic properties, enhance its targeting to specific tissues or intracellular compartments, and minimize potential side effects. []
  • Repurposing Opportunities: Further investigation into its potential applications beyond antibacterial therapy, such as its role in cancer treatment as a chemosensitizing agent. [, ]

Linezolid

  • Compound Description: Linezolid is the first-in-class oxazolidinone antibiotic []. It acts as a protein synthesis inhibitor, binding to the peptidyl transferase center (PTC) of bacterial ribosomes and inhibiting the formation of the initiation complex [].

Tedizolid

  • Compound Description: Tedizolid is a second-generation oxazolidinone antibiotic with potent activity against Gram-positive bacteria [, ]. It functions as a protein synthesis inhibitor by binding to the bacterial ribosome, specifically the 50S subunit, preventing the formation of the 70S initiation complex [, ].
  • Compound Description: Contezolid is an oxazolidinone antibiotic that acts as a protein synthesis inhibitor []. Like other oxazolidinones, it targets the bacterial ribosome, specifically the 50S subunit, hindering the initiation of protein synthesis [].
  • Compound Description: Sutezolid (also known as PNU-100480) is an oxazolidinone antibiotic specifically under investigation for its activity against Mycobacterium tuberculosis [, ]. It inhibits bacterial protein synthesis by targeting the 50S ribosomal subunit [, ].
  • Relevance: Sutezolid shares the core oxazolidinone structure with Radezolid, classifying it within the same antibiotic family, and both function by inhibiting protein synthesis at the bacterial ribosome [, , ]. This highlights the core structural motif responsible for the antibacterial activity of this class. Despite similarities, they target different bacterial species, with Sutezolid primarily explored for tuberculosis treatment and Radezolid investigated for a broader range of infections [, ].

Cefatrizine

  • Compound Description: Cefatrizine is a cephalosporin antibiotic that inhibits bacterial cell wall synthesis []. It belongs to the third generation of cephalosporins and is effective against a broad spectrum of bacteria [].
  • Relevance: Although Cefatrizine and Radezolid belong to different antibiotic classes with distinct mechanisms of action, they are both recognized for their inclusion of a 1,2,3-triazole ring within their structures [, ]. This shared structural feature highlights the versatility of the 1,2,3-triazole moiety in medicinal chemistry for developing antimicrobial agents with varying mechanisms.
  • Compound Description: Essramycin is a 1,2,4-triazolo[1,5-a]pyrimidine antibiotic that inhibits bacterial protein synthesis by targeting the ribosome []. It is effective against a range of Gram-positive bacteria, including drug-resistant strains.
  • Relevance: Similar to Radezolid, Essramycin belongs to a class of antibiotics containing a triazole ring, specifically a 1,2,4-triazole []. The presence of this triazole ring in both compounds underscores its importance as a pharmacophore in designing and developing new antibacterial agents.

Delpazolid

  • Compound Description: Delpazolid is an oxazolidinone antibiotic that acts as a protein synthesis inhibitor [, ]. Like other members of this class, it binds to the bacterial ribosome, specifically the 50S subunit, interfering with the initiation of protein synthesis [].
  • Relevance: Delpazolid, like Radezolid, belongs to the oxazolidinone class of antibiotics, sharing a similar mechanism of action by inhibiting protein synthesis at the bacterial ribosome [, ].
  • Compound Description: TR-700, also known as Torezolid, is a second-generation oxazolidinone antibiotic that acts as a protein synthesis inhibitor [, ]. It targets the bacterial ribosome, specifically the 50S subunit, inhibiting the formation of the 70S initiation complex [, ].

The provided research emphasizes the structure-activity relationships of oxazolidinones, highlighting the impact of even minor structural variations on their potency against resistant strains []. The variations in the A-ring, C-ring, and D-ring modifications in these oxazolidinone antibiotics are particularly crucial in determining their effectiveness against specific resistance mechanisms.

Properties

CAS Number

869884-78-6

Product Name

Radezolid

IUPAC Name

N-[[(5S)-3-[3-fluoro-4-[4-[(2H-triazol-4-ylmethylamino)methyl]phenyl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide

Molecular Formula

C22H23FN6O3

Molecular Weight

438.5 g/mol

InChI

InChI=1S/C22H23FN6O3/c1-14(30)25-12-19-13-29(22(31)32-19)18-6-7-20(21(23)8-18)16-4-2-15(3-5-16)9-24-10-17-11-26-28-27-17/h2-8,11,19,24H,9-10,12-13H2,1H3,(H,25,30)(H,26,27,28)/t19-/m0/s1

InChI Key

BTTNOGHPGJANSW-IBGZPJMESA-N

SMILES

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)C3=CC=C(C=C3)CNCC4=NNN=C4)F

Solubility

Soluble in DMSO, not in water

Synonyms

N-((3-(2-fluoro-4'-(((1H-1,2,3-triazol-5-ylmethyl)amino)methyl)(1,1'-biphenyl)-4-yl)-2-oxo-5-oxazolidinyl)methyl)acetamide
radezolid
RX 1741
RX-1741
RX1741

Canonical SMILES

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)C3=CC=C(C=C3)CNCC4=NNN=C4)F

Isomeric SMILES

CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)C3=CC=C(C=C3)CNCC4=NNN=C4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.